Cas no 2751603-08-2 ((1R)-1-(dimethylphosphoryl)-1-(thiophen-2-yl)methanamine)

(1R)-1-(dimethylphosphoryl)-1-(thiophen-2-yl)methanamine 化学的及び物理的性質
名前と識別子
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- EN300-37109888
- 2751603-08-2
- (1R)-1-(dimethylphosphoryl)-1-(thiophen-2-yl)methanamine
-
- インチ: 1S/C7H12NOPS/c1-10(2,9)7(8)6-4-3-5-11-6/h3-5,7H,8H2,1-2H3/t7-/m1/s1
- InChIKey: GPYDXKHQGSCMPH-SSDOTTSWSA-N
- ほほえんだ: S1C=CC=C1[C@H](N)P(C)(C)=O
計算された属性
- せいみつぶんしりょう: 189.03772218g/mol
- どういたいしつりょう: 189.03772218g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 179
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.2
- トポロジー分子極性表面積: 71.3Ų
(1R)-1-(dimethylphosphoryl)-1-(thiophen-2-yl)methanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37109888-10.0g |
(1R)-1-(dimethylphosphoryl)-1-(thiophen-2-yl)methanamine |
2751603-08-2 | 10g |
$5837.0 | 2023-06-02 | ||
Enamine | EN300-37109888-1.0g |
(1R)-1-(dimethylphosphoryl)-1-(thiophen-2-yl)methanamine |
2751603-08-2 | 1g |
$1357.0 | 2023-06-02 | ||
Enamine | EN300-37109888-5.0g |
(1R)-1-(dimethylphosphoryl)-1-(thiophen-2-yl)methanamine |
2751603-08-2 | 5g |
$3935.0 | 2023-06-02 | ||
Enamine | EN300-37109888-0.5g |
(1R)-1-(dimethylphosphoryl)-1-(thiophen-2-yl)methanamine |
2751603-08-2 | 0.5g |
$1302.0 | 2023-06-02 | ||
Enamine | EN300-37109888-0.1g |
(1R)-1-(dimethylphosphoryl)-1-(thiophen-2-yl)methanamine |
2751603-08-2 | 0.1g |
$1195.0 | 2023-06-02 | ||
Enamine | EN300-37109888-0.05g |
(1R)-1-(dimethylphosphoryl)-1-(thiophen-2-yl)methanamine |
2751603-08-2 | 0.05g |
$1140.0 | 2023-06-02 | ||
Enamine | EN300-37109888-0.25g |
(1R)-1-(dimethylphosphoryl)-1-(thiophen-2-yl)methanamine |
2751603-08-2 | 0.25g |
$1249.0 | 2023-06-02 | ||
Enamine | EN300-37109888-2.5g |
(1R)-1-(dimethylphosphoryl)-1-(thiophen-2-yl)methanamine |
2751603-08-2 | 2.5g |
$2660.0 | 2023-06-02 |
(1R)-1-(dimethylphosphoryl)-1-(thiophen-2-yl)methanamine 関連文献
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
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M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
(1R)-1-(dimethylphosphoryl)-1-(thiophen-2-yl)methanamineに関する追加情報
Professional Introduction to Compound with CAS No. 2751603-08-2 and Product Name: (1R)-1-(dimethylphosphoryl)-1-(thiophen-2-yl)methanamine
The compound with the CAS number 2751603-08-2 and the product name (1R)-1-(dimethylphosphoryl)-1-(thiophen-2-yl)methanamine represents a significant advancement in the field of chemobiology and pharmaceutical research. This molecule, characterized by its unique structural configuration, has garnered considerable attention due to its potential applications in drug discovery and molecular interactions. The presence of both a dimethylphosphoryl group and a thiophen-2-yl moiety in its molecular framework suggests a multifaceted role in biochemical pathways, making it a subject of intense study among researchers.
Recent studies have highlighted the importance of heterocyclic compounds in medicinal chemistry, particularly those incorporating thiophene derivatives. Thiophenes, known for their stability and versatility, have been widely explored for their pharmacological properties. The incorporation of a thiophen-2-yl group in (1R)-1-(dimethylphosphoryl)-1-(thiophen-2-yl)methanamine not only enhances its structural complexity but also opens up possibilities for novel interactions with biological targets. This has led to investigations into its potential as an intermediate in synthesizing more complex pharmaceutical agents.
The dimethylphosphoryl component of the molecule adds another layer of functionality, enabling various chemical modifications that could be exploited for therapeutic purposes. Phosphorylated compounds are well-documented for their roles in cell signaling and metabolic processes, making this moiety particularly relevant in the context of drug development. The stereochemical configuration at the chiral center, specifically the (1R) designation, underscores the importance of enantioselectivity in pharmacological applications, which is a critical consideration in modern drug design.
In the realm of contemporary pharmaceutical research, there is a growing emphasis on developing molecules that can modulate specific biological pathways with high precision. The structural features of (1R)-1-(dimethylphosphoryl)-1-(thiophen-2-yl)methanamine make it a promising candidate for such applications. For instance, its ability to interact with enzymes or receptors at specific sites could be leveraged to develop treatments for neurological disorders or inflammatory conditions. The compound’s potential to act as a scaffold for further derivatization also positions it as a valuable building block in synthetic chemistry.
Advances in computational chemistry have further facilitated the study of this compound. Molecular modeling techniques have allowed researchers to predict how (1R)-1-(dimethylphosphoryl)-1-(thiophen-2-yl)methanamine might behave within biological systems, providing insights into its binding affinity and interaction dynamics. These computational approaches are increasingly complementing experimental studies, enabling more efficient drug discovery processes. The integration of such methodologies has been instrumental in uncovering new therapeutic possibilities for this class of compounds.
Furthermore, the development of novel synthetic routes to (1R)-1-(dimethylphosphoryl)-1-(thiophen-2-yl)methanamine has been a focus of recent research efforts. Efficient synthetic strategies are crucial for producing sufficient quantities of these molecules for both laboratory studies and potential clinical trials. Innovations in catalytic processes and green chemistry principles have contributed to more sustainable and scalable synthesis methods. These advancements not only reduce costs but also minimize environmental impact, aligning with broader trends in pharmaceutical manufacturing.
The pharmacological potential of (1R)-1-(dimethylphosphoryl)-1-(thiophen-2-yl)methanamine is further underscored by its compatibility with various biochemical assays used to evaluate drug candidates. Its structural features allow it to participate in multiple types of interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic attractions. Such versatility is highly desirable in drug design, as it increases the likelihood of finding compounds that can effectively target multiple disease mechanisms simultaneously.
In conclusion, the compound with CAS number 2751603-08-2 and product name (1R)-1-(dimethylphosphoryl)-1-(thiophen-2-yl)methanamine represents a significant contribution to the field of chemobiology and pharmaceutical research. Its unique structural composition and functional groups position it as a promising candidate for further exploration in drug development. With ongoing advancements in synthetic chemistry, computational modeling, and pharmacological research, this molecule is poised to play a crucial role in future therapeutic innovations.
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